molecular formula C23H23N3O3 B2592310 2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883959-11-3

2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No. B2592310
CAS RN: 883959-11-3
M. Wt: 389.455
InChI Key: UATZLBIQEIIJAW-UHFFFAOYSA-N
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Description

The compound “2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” belongs to a class of compounds known as quinoline and pyrimidoquinoline derivatives . These compounds have been synthesized and characterized by analytical and spectrometrical methods (IR, 1 H NMR, 13 C NMR, MS) . They have been evaluated for their in vitro antitumor activity .


Synthesis Analysis

The synthesis of these compounds involves a multi-step process. The key starting materials necessary for this study were previously prepared . The synthesis involves a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . The use of commercially available anilines allowed the facile syntheses of pyrimido[4,5-b]quinolinediones substituted in all the positions on the benzene ring with electron donor or electron withdrawing groups .


Molecular Structure Analysis

The molecular structure of these compounds has been characterized by analytical and spectrometrical methods (IR, 1 H NMR, 13 C NMR, MS) . The geometry of these compounds has been fully optimized using DFT (Density functional theory), B3LYP functional and 6-31G (d,p) basis set .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . The reaction of cyclohexanone, ammonium acetate, and the appropriate benzylidenemalononitrile is also involved .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized by analytical and spectrometrical methods (IR, 1 H NMR, 13 C NMR, MS) .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of two electrophilic fragments using a palladium catalyst. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium .

Applications::

Protodeboronation

Protodeboronation refers to the removal of a boron group from a boronic ester. While alkyl boronic esters are commonly used in organic synthesis, protodeboronation has received less attention compared to other deboronation methods .

Applications::

Benzylic Position Reactions

The benzylic position in organic compounds plays a crucial role in various reactions. Benzylic halides (2° and 3°) typically react via an SN1 pathway, involving resonance-stabilized carbocations .

Applications::

Future Directions

The future directions for these compounds could involve further exploration of their antitumor activity and potential applications in medicinal chemistry . Further studies could also focus on optimizing the synthesis process and exploring other potential biological activities of these compounds.

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-10-methyl-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-14(2)21-24-22-19(20(27)17-7-5-6-8-18(17)25(22)3)23(28)26(21)13-15-9-11-16(29-4)12-10-15/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATZLBIQEIIJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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